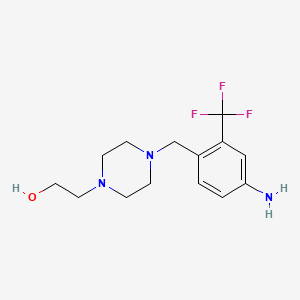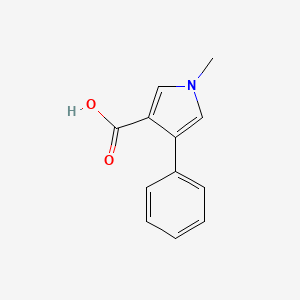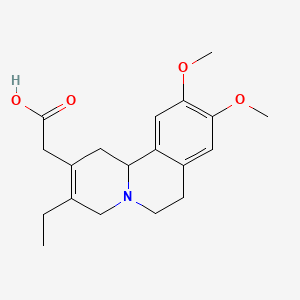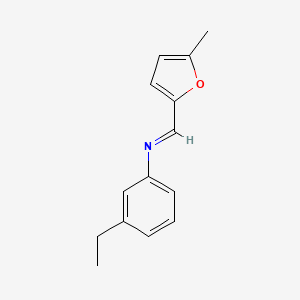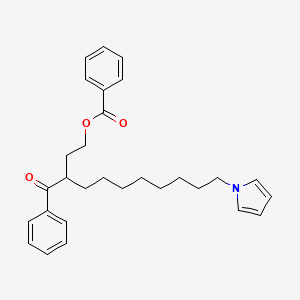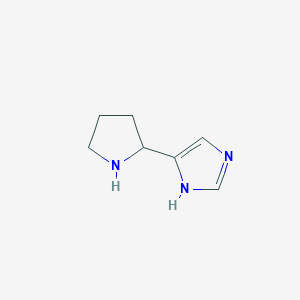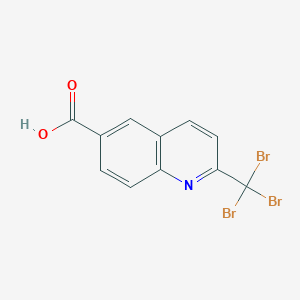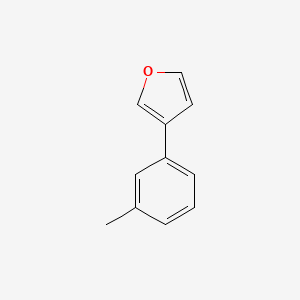
3-(3-Methylphenyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(m-Tolyl)furan:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(m-Tolyl)furan can be achieved through several methods. One common approach involves the Paal-Knorr synthesis , where a 1,4-dicarbonyl compound reacts with a primary amine to form the furan ring. In this case, the starting materials would be a suitable 1,4-dicarbonyl compound and m-toluidine. The reaction typically requires an acidic catalyst and is carried out under reflux conditions.
Another method involves the Friedel-Crafts acylation of furan with m-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the furan ring to form the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-(m-Tolyl)furan may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of catalyst, temperature, and reaction time are critical factors that need to be carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(m-Tolyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the furan ring, allowing for the introduction of different substituents. For example, nitration can be achieved using nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Nitro-substituted furans.
Aplicaciones Científicas De Investigación
3-(m-Tolyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives have shown promise in preclinical studies.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(m-Tolyl)furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparación Con Compuestos Similares
- 2-(m-Tolyl)furan
- 4-(m-Tolyl)furan
- 3-(p-Tolyl)furan
Comparison: 3-(m-Tolyl)furan is unique due to the position of the tolyl group on the furan ring This positional isomerism can lead to differences in reactivity and biological activity
Propiedades
Número CAS |
80866-23-5 |
|---|---|
Fórmula molecular |
C11H10O |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
3-(3-methylphenyl)furan |
InChI |
InChI=1S/C11H10O/c1-9-3-2-4-10(7-9)11-5-6-12-8-11/h2-8H,1H3 |
Clave InChI |
UPWNBEFGIHTICP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide](/img/structure/B12891986.png)
